Orthohydroxyatorvastatin

Beschreibung

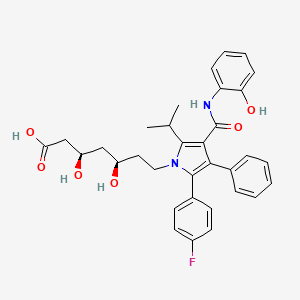

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBPKFICAYVHHM-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214217-86-4 | |

| Record name | Orthohydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORTHOHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Orthohydroxyatorvastatin

This guide details the synthesis, characterization, and validation of Orthohydroxyatorvastatin (o-OH-Atorvastatin) , a primary pharmacologically active metabolite of Atorvastatin. It is designed for researchers requiring high-purity reference standards for pharmacokinetic (PK) profiling and metabolic stability studies.

Executive Summary

Orthohydroxyatorvastatin (2-hydroxyatorvastatin) is a major active metabolite formed via the biotransformation of Atorvastatin by the cytochrome P450 isozyme CYP3A4 . Unlike many metabolites that are inactive detoxification products, o-OH-Atorvastatin retains HMG-CoA reductase inhibitory activity equipotent to the parent drug. Consequently, accurate quantification of this specific isomer is critical for evaluating the total pharmacodynamic burden of atorvastatin therapy.[1]

This guide provides a rationalized chemical synthesis route avoiding the low-yield non-specific oxidation of atorvastatin, preferring a de novo construction of the pyrrole core.[1] It also details the critical analytical parameters required to distinguish the ortho- isomer from the para- isomer and the lactone forms.

Metabolic Context & Biosynthesis

Understanding the biological origin of o-OH-Atorvastatin is essential for validating the synthetic standard against biological samples.

CYP3A4-Mediated Oxidative Pathway

In vivo, Atorvastatin undergoes hydroxylation at the ortho and para positions of the phenylcarbamoyl ring. This process is mediated primarily by CYP3A4.[1] The resulting metabolites exist in equilibrium between their acid (active) and lactone (inactive) forms.[1]

Figure 1: Biotransformation pathway of Atorvastatin showing the divergence of ortho- and para-hydroxy metabolites.[2]

Chemical Synthesis Protocol

Direct oxidation of Atorvastatin using Fenton chemistry or biomimetic porphyrins yields a complex mixture of ortho- and para- isomers that are difficult to separate on a preparative scale. The preferred route for high-purity reference standards is the Modified Paal-Knorr Condensation , where the hydroxyl group is pre-installed on the aniline precursor.[1]

Retrosynthetic Strategy

The strategy disconnects the pyrrole ring into two key components:

-

The 1,4-Diketone Core: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.[3]

-

The Amine Precursor: o-Aminophenol (or o-benzyloxyaniline for protected routes).

Step-by-Step Synthesis

Step 1: Paal-Knorr Condensation

This is the convergent step.[2][3] The 1,4-diketone reacts with o-aminophenol to close the pyrrole ring.

-

Reagents: 1,4-Diketone intermediate, o-aminophenol, Pivalic acid (catalyst), Toluene/Heptane/THF (solvent system).

-

Conditions: Reflux with Dean-Stark trap for water removal (azeotropic distillation) for 24–48 hours.

-

Mechanism: The amine attacks the carbonyls of the diketone, followed by dehydration to aromatize the pyrrole system.[1]

-

Critical Control: Use of o-aminophenol directly can lead to side reactions due to the free phenol. A higher yield is often achieved using 2-(benzyloxy)aniline , followed by hydrogenolysis (H2, Pd/C) to remove the benzyl group.

Step 2: Deprotection and Hydrolysis

The side chain of the diketone precursor typically contains an acetonide-protected diol and a tert-butyl ester.

-

Reagents: Methanol, HCl (1N), followed by NaOH.[1]

-

Procedure:

-

Note: Keep pH > 8 during workup to prevent lactonization.

Step 3: Calcium Salt Formation

To mimic the pharmaceutical form and ensure stability.

-

Protocol: Dissolve the free acid in Methanol. Add aqueous Calcium Acetate (0.5 eq) dropwise.[1]

-

Precipitation: The calcium salt precipitates upon addition of water or removal of methanol.[1]

Figure 2: Synthetic workflow for the chemical preparation of o-OH-Atorvastatin.

Characterization & Validation

Trustworthiness in metabolic standards relies on distinguishing the ortho- isomer from the para- isomer.

Mass Spectrometry (LC-MS/MS)

The molecular weight of o-OH-Atorvastatin is 574.6 g/mol (Free Acid).

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]+ = 575.2 m/z.

-

Product Ions (MS2):

-

440.2 m/z: Loss of the dihydroxyheptanoic acid side chain (Characteristic of the atorvastatin core).[1]

-

250-270 m/z range: Fragments specific to the substituted pyrrole ring.

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to confirm regiochemistry (ortho vs. para).[1]

Table 1: Key 1H NMR Distinctions (DMSO-d6, 400 MHz)

| Feature | Atorvastatin (Parent) | o-OH-Atorvastatin (Target) | p-OH-Atorvastatin (Isomer) |

| Amide NH | Singlet ~9.8 ppm | Singlet ~9.5-9.8 ppm | Singlet ~9.8 ppm |

| Phenolic OH | Absent | Broad singlet ~9.0-10.0 ppm | Broad singlet ~9.2 ppm |

| Aniline Ring | 5H Multiplet (7.0-7.5 ppm) | 4H Pattern (ABCD system) | 4H Pattern (AA'BB' system) |

| Ring Pattern | Mono-substituted | d, t, t, d (distinct) | Two doublets (symmetric) |

-

Interpretation: The para-isomer shows a symmetric AA'BB' splitting pattern (two doublets) for the aniline ring protons. The ortho-isomer shows a more complex 4-proton pattern due to the lack of symmetry, often appearing as a doublet (H-3), triplet (H-4), triplet (H-5), and doublet (H-6).

Chromatographic Purity (HPLC)

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient elution.

-

Elution Order: typically ortho-OH elutes slightly before Atorvastatin, while para-OH elutes after or very close to the ortho depending on pH. The Lactone form elutes significantly later (more hydrophobic).[1]

Handling and Stability

-

Lactonization Risk: The dihydroxy acid side chain is prone to cyclization to form the lactone under acidic conditions (pH < 6).[1]

-

Storage: Store the Calcium Salt at -20°C. Solutions in methanol or DMSO should be prepared fresh or stored at -80°C.

-

pH Sensitivity: Always maintain aqueous buffers at pH 7.4–8.0 during handling to preserve the active acid form.[1]

References

-

Metabolic Pathway & CYP3A4

-

Synthesis (Paal-Knorr Route)

-

LC-MS/MS Characterization

- Title: "Quantitative Determination of Atorvastatin, Ortho-Hydroxy Atorvast

- Source: ResearchGate / Acta Chrom

-

URL:[Link]

-

Chemical Structure & Properties

-

Salt Preparation Protocol

- Title: "Synthesis of 2-Hydroxy Atorvast

-

Source: BenchChem Technical Support.[1]

Sources

- 1. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]

- 2. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 3. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Atorvastatin calcium [orgspectroscopyint.blogspot.com]

- 6. o-Hydroxyatorvastatin | C33H35FN2O6 | CID 9808225 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Orthohydroxyatorvastatin Mechanism of Action

Content Type: Technical Whitepaper Audience: Researchers, Pharmacologists, and Bioanalytical Scientists Subject: Pharmacodynamics, Kinetics, and Bioanalysis of 2-Hydroxyatorvastatin

Executive Summary

Orthohydroxyatorvastatin (2-hydroxyatorvastatin) is a pharmacologically active metabolite of the lipid-lowering agent atorvastatin. Unlike many drug metabolites that serve primarily as elimination products, orthohydroxyatorvastatin retains equipotent inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase compared to the parent compound.

Current pharmacokinetic models attribute approximately 70% of the circulating inhibitory activity of atorvastatin to its active metabolites (ortho- and para-hydroxyatorvastatin). This guide details the structural basis of this potency, the CYP3A4-mediated formation pathway, and validated protocols for its isolation and quantification via LC-MS/MS.

Structural Basis & Chemical Identity

Chemical Name: 2-hydroxyatorvastatin (Ortho-hydroxyatorvastatin) Molecular Role: Active Metabolite Formation: Hepatic oxidation via Cytochrome P450 3A4 (CYP3A4)

Structure-Activity Relationship (SAR)

Atorvastatin belongs to the "Type 2" class of statins, characterized by a fluorophenyl group that interacts with the hydrophobic pocket of HMG-CoA reductase.[1] The metabolic hydroxylation occurs at the ortho position of the phenyl ring.

-

Steric Fit: The addition of the hydroxyl group at the ortho position does not disrupt the binding affinity. The metabolite maintains the critical 3,5-dihydroxypentanoic acid moiety (pharmacophore) required to mimic the HMG-CoA substrate.

-

Binding Kinetics: X-ray crystallographic data suggests that Type 2 statins utilize extensive hydrophobic interactions. The preservation of potency in the ortho-hydroxy variant suggests that this region of the molecule remains solvent-accessible or forms additional stabilizing hydrogen bonds within the enzyme's catalytic domain.

Pharmacodynamics: Mechanism of Action

Target Inhibition

Orthohydroxyatorvastatin functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. By blocking the conversion of HMG-CoA to mevalonic acid, it halts the biosynthesis of cholesterol in the liver.[2][3]

Comparative Potency

Unlike the inactive lactone forms, the acid forms of atorvastatin metabolites are highly potent.

-

Atorvastatin (Parent): IC₅₀ ≈ 10.5 nM

-

Ortho-hydroxyatorvastatin: IC₅₀ ≈ 12.1 nM (Equipotent)

-

Para-hydroxyatorvastatin: IC₅₀ ≈ 63.5 nM (Lower potency, though still active)

Data Source: Comparative inhibition studies [1, 5].[4]

Mechanism Visualization

The following diagram illustrates the competitive inhibition logic and the feedback loop resulting in LDL receptor upregulation.

Caption: Figure 1. Mechanism of Action. Orthohydroxyatorvastatin competitively inhibits HMG-CoA reductase, triggering SREBP-mediated upregulation of LDL receptors.

Pharmacokinetics & Metabolism[1][3][4][7][8][9]

The clinical efficacy of atorvastatin is heavily reliant on its metabolites.[5][6] While the parent drug has a plasma half-life (

Metabolic Pathway (CYP3A4)

The primary biotransformation is mono-hydroxylation at the ortho- or para- positions of the phenyl ring, mediated by CYP3A4.

Caption: Figure 2.[5] Metabolic Fate.[2][5][7][6] CYP3A4 converts Atorvastatin into active hydroxylated metabolites, which are subsequently eliminated via bile.

Experimental Protocols

Protocol A: In Vitro HMG-CoA Reductase Inhibition Assay

Objective: Determine the IC₅₀ of orthohydroxyatorvastatin relative to the parent drug. Method: Spectrophotometric measurement of NADPH oxidation.[4]

-

Reagent Preparation:

-

Buffer: 100 mM potassium phosphate (pH 7.4), 4 mM TRITON X-100, 10 mM DTT.

-

Substrate: 200 µM HMG-CoA.

-

Cofactor: 200 µM NADPH.

-

Enzyme: Human recombinant HMG-CoA reductase (catalytic domain).

-

-

Compound Handling:

-

Dissolve orthohydroxyatorvastatin (calcium salt) in DMSO.

-

Prepare serial dilutions (0.1 nM to 1000 nM). Keep DMSO concentration <1%.

-

-

Reaction Initiation:

-

Incubate enzyme + inhibitor in buffer for 15 minutes at 37°C.

-

Add NADPH and HMG-CoA to initiate the reaction.

-

-

Detection:

-

Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) for 10 minutes.

-

-

Calculation:

-

Calculate velocity (

) for each concentration. -

Fit data to the Hill equation to derive IC₅₀.

-

Protocol B: LC-MS/MS Quantification in Human Plasma

Objective: Quantify orthohydroxyatorvastatin in plasma distinct from parent and para-isomers. Method: Liquid Chromatography-Tandem Mass Spectrometry.[3][4][9]

System Parameters:

-

Column: Agilent ZORBAX Extend C18 (50 × 2.1 mm, 3.5 µm) or equivalent.[10]

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

MS/MS Transitions (ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Ortho-hydroxyatorvastatin | 575.3 | 440.4 | 28 |

| Atorvastatin | 559.3 | 440.4 | 25 |

| Internal Standard (e.g., d5-Ator) | 564.3 | 445.4 | 25 |

Sample Preparation (Protein Precipitation):

-

Aliquot 200 µL plasma .

-

Add 20 µL Internal Standard .

-

Add 1 mL Acetonitrile (precipitating agent). Vortex for 30s.

-

Centrifuge at 17,000 x g for 10 min at 4°C.

-

Evaporate supernatant under nitrogen; reconstitute in 120 µL mobile phase.

-

Inject 10-20 µL.

Data Summary: Parent vs. Metabolites[6][7][10][13]

| Parameter | Atorvastatin (Parent) | Ortho-hydroxyatorvastatin | Para-hydroxyatorvastatin |

| Molecular Weight | 558.64 g/mol | 574.64 g/mol | 574.64 g/mol |

| IC₅₀ (HMG-CoA Reductase) | ~10.5 nM | ~12.1 nM | ~63.5 nM |

| Plasma Half-life ( | ~14 hours | N/A (Metabolite) | N/A (Metabolite) |

| Contribution to Activity | ~30% | Combined ~70% | (Included in Ortho) |

| Primary Elimination | Biliary | Biliary | Biliary |

Note: The extended duration of lipid-lowering effect (20-30h) is driven by the slow elimination of the ortho- and para- metabolites.

References

-

Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki. (2023). Link

-

Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. (2016). Link

-

Atorvastatin and Its Hydroxy Metabolites: A Comparative Analysis. BenchChem. Link

-

Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters. British Journal of Pharmacology. (2012). Link

-

Statin inhibition of HMG-CoA reductase: a 3-dimensional view. Biomedicine & Pharmacotherapy. (2003). Link

Sources

- 1. Statin inhibition of HMG-CoA reductase: a 3-dimensional view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATV | 10 mg | Tablet | এটিভি ১০ মি.গ্রা. ট্যাবলেট | Delta Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Orthohydroxyatorvastatin – The Active Metabolite Driver of Atorvastatin Efficacy

[1]

Executive Summary

Orthohydroxyatorvastatin (o-OH-atorvastatin) is not merely a byproduct of atorvastatin metabolism; it is a critical pharmacodynamic driver.[1] While atorvastatin is the administered prodrug-like agent, approximately 70% of the circulating inhibitory activity against HMG-CoA reductase in plasma is attributed to its active metabolites, specifically the ortho- and para-hydroxylated forms.[2]

This guide provides a rigorous technical analysis of o-OH-atorvastatin, detailing its biosynthetic formation via CYP3A4, its equipotent pharmacological profile, and the precise LC-MS/MS methodologies required for its quantification. It is designed for scientists requiring actionable protocols for metabolite profiling and pharmacokinetic assessment.

Biosynthesis and Metabolic Pathway

Atorvastatin undergoes extensive first-pass metabolism in the liver.[1][3] The primary enzymatic driver is Cytochrome P450 3A4 (CYP3A4) , which hydroxylates the parent compound at the ortho- and para-positions of the phenyl ring.

The Hydroxylation Mechanism

The formation of o-OH-atorvastatin is a regioselective oxidation.

-

Enzyme: CYP3A4 (major), CYP3A5 (minor).[4]

-

Reaction: Hydroxylation of the phenyl ring attached to the central pyrrole core.

-

Equilibrium: Both the acid (active) and lactone (inactive) forms of atorvastatin and its metabolites exist in a pH-dependent equilibrium.

Pathway Visualization

The following diagram illustrates the metabolic cascade, highlighting the conversion of atorvastatin to its active hydroxy metabolites and their subsequent lactonization.[2]

Figure 1: Metabolic biotransformation of atorvastatin mediated by CYP3A4, generating active hydroxy metabolites.[3][4][5]

Pharmacological Profile

The clinical efficacy of atorvastatin is heavily reliant on the persistence of o-OH-atorvastatin in systemic circulation.

Comparative Potency

In vitro studies demonstrate that o-OH-atorvastatin is equipotent to the parent compound in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2][6]

Table 1: Inhibitory Potency of Atorvastatin and Metabolites

| Compound | IC50 (HMG-CoA Reductase) | Activity Status | Contribution to Efficacy |

| Atorvastatin | ~3–8 nM | Active | Parent Drug |

| o-OH-Atorvastatin | ~3–8 nM | Active | Major Contributor (~70% total activity) |

| p-OH-Atorvastatin | ~3–8 nM | Active | Minor Contributor |

| Atorvastatin Lactone | >1000 nM | Inactive | Circulating Reservoir |

Mechanism of Action

Like the parent molecule, o-OH-atorvastatin competes with HMG-CoA for the active site of the reductase enzyme.[7] The hydroxyl group at the ortho position maintains the necessary steric configuration to bind effectively within the catalytic domain, preventing the conversion of HMG-CoA to mevalonate—the rate-limiting step in cholesterol biosynthesis.

Analytical Methodology: LC-MS/MS Quantification

Accurate quantification of o-OH-atorvastatin requires a robust LC-MS/MS protocol that prevents the interconversion of acid and lactone forms during sample processing.[8]

Sample Preparation Protocol

Critical Control Point: Temperature and pH must be strictly controlled to prevent artifactual lactonization.

-

Collection: Collect blood into K2EDTA tubes. Centrifuge at 4°C to separate plasma.

-

Storage: Store plasma at -80°C immediately.

-

Extraction (Protein Precipitation):

-

Aliquot 100 µL plasma into a cooled tube.

-

Add 20 µL Internal Standard (e.g., Rosuvastatin or d5-atorvastatin).

-

Add 300 µL Acetonitrile (cooled to 4°C) to precipitate proteins.

-

Vortex for 30s and centrifuge at 10,000 rpm for 10 min at 4°C.

-

Transfer supernatant to an autosampler vial.

-

LC-MS/MS Conditions

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or equivalent). Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Mobile Phase:

-

A: 0.1% Formic Acid or 5mM Ammonium Formate in Water (pH ~4.0).

-

Note: Acidic pH is preferred to stabilize the hydroxy acid forms.

Gradient:

-

0-0.5 min: 30% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate 30% B

Mass Spectrometry Transitions (MRM)

Detection is performed in Positive Electrospray Ionization (+ESI) mode.

Table 2: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atorvastatin | 559.4 | 440.2 | 25 |

| o-OH-Atorvastatin | 575.2 | 440.2 | 28 |

| p-OH-Atorvastatin | 575.2 | 440.2 | 28 |

| Rosuvastatin (IS) | 482.1 | 258.1 | 35 |

Note: o-OH and p-OH isomers have identical mass transitions. Chromatographic separation is mandatory to distinguish them. o-OH-atorvastatin typically elutes before p-OH-atorvastatin on C18 columns.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the isolation and quantification of o-OH-atorvastatin.

Clinical Implications & Safety

Understanding the kinetics of o-OH-atorvastatin is vital for predicting drug-drug interactions (DDIs).

-

CYP3A4 Inhibition: Since the formation of o-OH-atorvastatin is CYP3A4-dependent, co-administration with strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole) drastically reduces metabolite formation while increasing parent drug exposure. This shifts the safety profile, increasing the risk of myopathy.

-

Lactone Toxicity: The interconversion to lactone forms is clinically relevant. While o-OH-atorvastatin is the active lipid-lowering agent, its lactone counterpart has been implicated in statin-associated muscle symptoms (SAMS) due to higher lipophilicity and muscle tissue penetration.

References

-

Metabolism of atorvastatin by cytochrome P450 3A4. Jacobsen W, et al. Drug Metab Dispos. 2000.[5]

-

Inhibition of HMG-CoA Reductase by Atorvastatin. Arteriosclerosis, Thrombosis, and Vascular Biology.[11]

-

LC-MS/MS method for quantification of atorvastatin and metabolites. ResearchGate Protocol Repository.

-

Pharmacokinetics of Atorvastatin and Its Active Metabolites. Clinical Pharmacokinetics.

-

Stability of Atorvastatin in Biological Matrices. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Influence of Drug–Drug Interactions on the Pharmacokinetics of Atorvastatin and Its Major Active Metabolite ortho-OH-Atorvastatin in Aging People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Orthohydroxyatorvastatin | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajmhsrcmp.org [ajmhsrcmp.org]

- 11. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

Pharmacological properties of atorvastatin metabolites

Topic: Pharmacological Properties of Atorvastatin Metabolites: A Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Active Metabolite Paradigm

In the landscape of statin pharmacology, atorvastatin represents a unique paradigm where the parent compound is not the sole driver of therapeutic efficacy. Unlike many prodrugs or simple active agents, atorvastatin’s clinical profile is defined by a dynamic equilibrium between the parent acid and its hydroxylated metabolites.

Critical Insight: Approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to two active metabolites: ortho-hydroxy atorvastatin (2-OH-ATV) and para-hydroxy atorvastatin (4-OH-ATV). Conversely, the lactone forms of these compounds, while pharmacologically inactive against the target enzyme, are implicated as primary drivers of myotoxicity.

This guide provides a technical deep-dive into the pharmacological characterization, metabolic pathways, and safety profiles of these metabolites, complete with validated experimental protocols for their quantification and assessment.

Metabolic Landscape & Biotransformation

Atorvastatin undergoes extensive first-pass metabolism in the liver.[1] The metabolic fate determines both efficacy (hydroxy acids) and toxicity (lactones).

The Hydroxylation Pathway (Activation)

Mediated primarily by CYP3A4 , atorvastatin is hydroxylated at the ortho- and para-positions of the phenyl ring.

-

ortho-hydroxy atorvastatin (o-OH-ATV): Equipotent to parent.

-

para-hydroxy atorvastatin (p-OH-ATV): Equipotent to parent.[2]

The Lactonization Pathway (Inactivation/Toxification)

Mediated by UGT1A3 (and to a lesser extent UGT1A1/2B7), the acid forms are converted to lactones.

-

Atorvastatin Lactone: Inactive against HMG-CoA reductase but highly lipophilic.

-

Significance: Lactones exhibit up to 14-fold higher potency for myotoxicity in human skeletal muscle cells compared to their acid counterparts.[3]

Visualization: Metabolic Flux Diagram

Caption: Figure 1. Biotransformation of Atorvastatin. Blue arrows indicate activation; red dashed arrows indicate lactonization linked to toxicity.

Pharmacodynamics: Potency & Efficacy

The therapeutic equivalence of the metabolites to the parent drug is a cornerstone of atorvastatin's prolonged duration of action.

Comparative Potency Data

| Compound | Molecular Weight ( g/mol ) | IC50 (HMG-CoA Reductase) | Relative Potency | Primary Elimination |

| Atorvastatin (Acid) | 558.64 | 3 - 8 nM | 1.0 (Reference) | Biliary |

| o-Hydroxy Atorvastatin | 574.64 | 3 - 10 nM | ~1.0 (Equipotent) | Biliary |

| p-Hydroxy Atorvastatin | 574.64 | 3 - 10 nM | ~1.0 (Equipotent) | Biliary |

| Atorvastatin Lactone | 540.62 | > 1000 nM | Inactive | Metabolic conversion |

Mechanism of Action

Both the parent and hydroxy metabolites bind competitively to the catalytic domain of HMG-CoA reductase. The dihydroxyheptanoic acid moiety mimics the HMG-CoA substrate, blocking the conversion to mevalonate.

Toxicology: The Lactone Hypothesis

Recent research identifies the lactone metabolites as the primary mediators of Statin-Associated Muscle Symptoms (SAMS) .

Mechanism:

-

Uptake: Lactones are highly lipophilic and passively diffuse into skeletal muscle cells (unlike acids which require OATP transport).

-

Mitochondrial Inhibition: Lactones inhibit Complex III of the electron transport chain more potently than acid forms.

-

Apoptosis: Induction of caspase-dependent apoptotic pathways.

Visualization: Myotoxicity Signaling

Caption: Figure 2. Mechanism of Lactone-Mediated Myotoxicity. Lactones passively enter muscle cells, disrupting mitochondrial function.

Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for the isolation and quantification of these specific metabolites.

Protocol A: LC-MS/MS Quantification of Atorvastatin & Metabolites

Purpose: Simultaneous quantification of acid and lactone forms in plasma.[4][5][6]

1. Sample Preparation (Solid Phase Extraction):

-

Conditioning: Use OASIS HLB cartridges (30 mg/1 cc). Condition with 1 mL Methanol followed by 1 mL water.

-

Loading: Mix 100 µL plasma with 10 µL internal standard (e.g., d5-atorvastatin) and 200 µL 0.1% formic acid. Load onto cartridge.

-

Washing: Wash with 1 mL 5% Methanol in water to remove proteins/salts.

-

Elution: Elute with 1 mL 100% Methanol.

-

Reconstitution: Evaporate to dryness under N2 gas at 40°C. Reconstitute in 100 µL Mobile Phase.

2. LC Conditions:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-1 min (30% B), 1-4 min (Linear to 95% B), 4-5 min (Hold 95% B).

3. MS/MS Parameters (MRM Transitions):

-

Ionization: ESI Positive Mode.

-

Atorvastatin: 559.4 → 440.2 (CE: 25 eV)

-

o-Hydroxy Atorvastatin: 575.4 → 440.2 (CE: 25 eV)

-

p-Hydroxy Atorvastatin: 575.4 → 440.2 (CE: 25 eV)

-

Atorvastatin Lactone: 541.3 → 448.2 (CE: 30 eV)

Validation Check: Ensure chromatographic separation between o-OH and p-OH isomers, as they share parent/daughter ions.

Protocol B: HMG-CoA Reductase Inhibition Assay

Purpose: Verify pharmacological potency of isolated metabolites.

1. Reagent Setup:

-

Buffer: 50 mM Phosphate Buffer (pH 7.4), 400 mM KCl, 100 mM Sucrose, 1 mM EDTA, 10 mM DTT.

-

Substrate: NADPH (400 µM) and HMG-CoA (400 µM).

-

Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).

2. Assay Procedure:

-

Incubate enzyme with varying concentrations (0.1 nM – 100 nM) of Atorvastatin, o-OH-ATV, or p-OH-ATV for 15 minutes at 37°C.

-

Initiate reaction by adding HMG-CoA substrate.

-

Detection: Monitor the oxidation of NADPH to NADP+ by measuring absorbance decrease at 340 nm kinetically for 10 minutes.

3. Data Analysis:

-

Calculate % Inhibition relative to vehicle control.

-

Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

-

Acceptance Criteria: Reference Atorvastatin IC50 must fall within 3-8 nM.

References

-

Hermann, M., et al. (2006). "Exposure of atorvastatin is unchanged but lactone and acid metabolites are increased several-fold in patients with atorvastatin-induced myopathy."[7] Clinical Pharmacology & Therapeutics. Link

-

Lennernäs, H. (2003).[8] "Clinical pharmacokinetics of atorvastatin." Clinical Pharmacokinetics. Link

-

Skottheim, I.B., et al. (2008). "Metabolic pathway of atorvastatin in human liver microsomes." ResearchGate.[2] Link

-

Vickers, S., et al. (1990). "In vitro and in vivo biotransformation of the HMG-CoA reductase inhibitor." Drug Metabolism and Disposition. Link

-

FDA Label. (2009). "Lipitor (Atorvastatin Calcium) Prescribing Information." Pfizer. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Statin induced myotoxicity: the lactone forms are more potent than the acid forms in human skeletal muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Exposure of atorvastatin is unchanged but lactone and acid metabolites are increased several-fold in patients with atorvastatin-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Orthohydroxyatorvastatin in HMG-CoA Reductase Inhibition: A Technical Guide

This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of orthohydroxyatorvastatin's role in the inhibition of HMG-CoA reductase. This document moves beyond a surface-level overview to deliver field-proven insights and detailed methodologies, ensuring scientific integrity and practical applicability.

Introduction: The Central Role of HMG-CoA Reductase in Cholesterol Synthesis

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Given the well-established link between elevated low-density lipoprotein (LDL) cholesterol and cardiovascular disease, HMG-CoA reductase has become a primary target for hypercholesterolemia therapies.[2] Statins, a class of HMG-CoA reductase inhibitors, are highly effective at lowering cholesterol levels by competitively inhibiting this enzyme in the liver.[1] This inhibition leads to a reduction in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

Atorvastatin is a potent synthetic statin widely prescribed for the management of dyslipidemia.[3] Its efficacy is not solely attributable to the parent compound; its active metabolites play a crucial role in its therapeutic effect.

The Metabolic Journey of Atorvastatin: Formation of Active Metabolites

Upon oral administration, atorvastatin undergoes extensive first-pass metabolism, primarily in the liver, by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5] This process yields two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[4] It is estimated that these active metabolites are responsible for approximately 70% of the circulating inhibitory activity against HMG-CoA reductase.[6] The prolonged therapeutic effect of atorvastatin is, in large part, due to the sustained activity of these metabolites.[7]

Unveiling the Inhibitory Power of Orthohydroxyatorvastatin

Ortho-hydroxyatorvastatin is a key contributor to the overall efficacy of atorvastatin therapy. In vitro studies have demonstrated that this metabolite is equipotent to the parent drug in its ability to inhibit HMG-CoA reductase.[6]

Comparative Inhibitory Potency

| Compound | Target Enzyme | Reported IC50 Value | Potency Comparison |

| Atorvastatin | HMG-CoA Reductase | ~8 nM[6] | Highly Potent |

| ortho-hydroxyatorvastatin | HMG-CoA Reductase | Similar to Atorvastatin[1][6] | Equipotent to parent drug in vitro |

| para-hydroxyatorvastatin | HMG-CoA Reductase | Considerably less active than Atorvastatin[1] | Lower Potency |

This table underscores the significant contribution of ortho-hydroxyatorvastatin to the therapeutic profile of atorvastatin, while the para-hydroxy metabolite plays a lesser role in HMG-CoA reductase inhibition.

Mechanism of Action: A Competitive Inhibition Paradigm

Both atorvastatin and ortho-hydroxyatorvastatin act as competitive inhibitors of HMG-CoA reductase.[6] They possess a structural motif that mimics the natural substrate, HMG-CoA, allowing them to bind to the active site of the enzyme.[1] This binding prevents the access of HMG-CoA, thereby halting the conversion to mevalonate and disrupting the cholesterol synthesis cascade. The affinity of statins for HMG-CoA reductase is in the nanomolar range, significantly higher than the micromolar affinity of the natural substrate, which explains their potent inhibitory effect.[1]

Conclusion: The Indispensable Role of Orthohydroxyatorvastatin

The therapeutic efficacy of atorvastatin is a composite of the parent drug and its active metabolites. Ortho-hydroxyatorvastatin, in particular, stands out as a major contributor to the overall inhibition of HMG-CoA reductase. Its equipotency with atorvastatin underscores the importance of considering metabolic pathways in drug design and evaluation. For researchers and professionals in drug development, a thorough understanding of the pharmacology of active metabolites is paramount for optimizing therapeutic outcomes and developing next-generation lipid-lowering agents. The methodologies outlined in this guide provide a robust framework for the continued investigation of HMG-CoA reductase inhibitors and their metabolic derivatives.

References

-

Niemi, M. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki. [Link]

- Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science, 292(5519), 1160–1164.

- Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160.

- Cilla, D. D., Gibson, D. M., Whitfield, L. R., & Sedman, A. J. (1996). Pharmacodynamics of atorvastatin, a new HMG-CoA reductase inhibitor. Journal of Clinical Pharmacology, 36(9), 830-837.

- Jacobsen, W., Kuhn, B., Soldner, A., Kirchner, G., Sewing, K. F., Kollman, P. A., Benet, L. Z., & Christians, U. (2000). Lactonization is the major metabolic pathway of atorvastatin in humans. Drug Metabolism and Disposition, 28(11), 1369–1378.

- Park, J. E., Kim, K.-B., Bae, S. K., & Moon, B. S. (2008).

- Luo, J., Chen, A. F., & Yang, Z. (2021). The role and mechanism of statins in the treatment of cardiovascular diseases. Frontiers in Pharmacology, 12, 700932.

- McIver, L. A., & Siddique, M. S. (2023). Atorvastatin. In StatPearls.

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). [Link]

- Corsini, A., Bellosta, S., Baetta, R., Fumagalli, R., Paoletti, R., & Bernini, F. (1999). New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics, 84(3), 413–428.

- Park, J.-W., Kang, J.-P., & Kim, K.-A. (2016). The presence of active metabolites of atorvastatin in human plasma.

- Lennernäs, H., & Fager, G. (1997). Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences. Clinical Pharmacokinetics, 32(5), 403–425.

- Stancu, C., & Sima, A. (2001). Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine, 5(4), 378–387.

Sources

- 1. Making sure you're not a bot! [helda.helsinki.fi]

- 2. researchgate.net [researchgate.net]

- 3. Development, validation, and interlaboratory comparison of an HMG-CoA reductase inhibition assay for quantitation of atorvastatin in plasma matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative tolerability of the HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ahajournals.org [ahajournals.org]

In Vitro Neuroprotective Mechanisms of Ortho-hydroxyatorvastatin: A Technical Guide for Researchers

Introduction

Statins, primarily recognized for their cholesterol-lowering capabilities, are increasingly being investigated for their pleiotropic effects, including neuroprotection.[1][2] Atorvastatin, a widely prescribed statin, and its active metabolites, such as ortho-hydroxyatorvastatin (O-H-AT), have demonstrated significant potential in mitigating neuronal damage in various in vitro models of neurological disorders.[3][4] This technical guide provides an in-depth exploration of the neuroprotective effects of O-H-AT observed in vitro, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms, experimental validation, and the causal logic behind the methodologies employed to elucidate these protective pathways.

Atorvastatin is metabolized in the liver into active ortho- and parahydroxylated forms.[4][5] It is the ortho-hydroxy metabolite that has garnered considerable attention for its neuroprotective properties.[3] This guide will dissect the multifaceted mechanisms through which O-H-AT exerts its effects, including the modulation of excitotoxicity, oxidative stress, and apoptotic pathways.

I. Attenuation of Excitotoxicity

Glutamate-induced excitotoxicity is a primary mechanism of neuronal death in various neurological conditions.[1][6] Studies have shown that atorvastatin and its metabolites can protect neurons from this form of damage.[1][2]

A. Modulation of NMDA Receptor Function

One of the key mechanisms by which atorvastatin and likely its metabolite O-H-AT confer protection against glutamate-induced excitotoxicity is by modulating the function of N-methyl-D-aspartate (NMDA) receptors.[1][7] This modulation leads to an attenuation of the glutamate-induced increase in intracellular calcium, a critical event in the excitotoxic cascade.[1][2] The protective effects are independent of the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the primary mechanism for cholesterol reduction.[1][6]

B. Selective Protection of GABAergic Neurons

Interestingly, post-treatment with O-H-AT after oxygen and glucose deprivation (OGD), an in vitro model of ischemia, has been shown to selectively protect large GABAergic neurons.[3] This neuroprotection is associated with an increase in phosphorylated cAMP response element-binding protein (pCREB), a key pro-survival factor.[3] The proposed mechanism for this selective effect lies in O-H-AT's ability to increase neuronal glutamate uptake, which preferentially benefits GABAergic neurons due to their higher ratio of synaptic to extrasynaptic NMDA receptors.[3]

II. Mitigation of Oxidative Stress

Oxidative stress is a common pathological feature in neurodegenerative diseases. O-H-AT has demonstrated the capacity to counteract oxidative damage through various mechanisms.

A. Inhibition of NADPH Oxidase (NOX)

Studies using PC12 cells exposed to high glucose, an in vitro model for diabetic neuropathy, have shown that atorvastatin can protect against neurotoxicity by inhibiting NADPH oxidase (NOX) enzymes.[8][9] This inhibition leads to a reduction in the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[8][9] Atorvastatin has been shown to downregulate the expression of NOX1, NOX2, and NOX4.[8] In vivo studies have also suggested that atorvastatin can increase antioxidant stress by inhibiting NOX2.[10]

B. Preservation of Mitochondrial Function

Mitochondrial dysfunction is a central player in neuronal cell death, often linked to oxidative stress.[11] Atorvastatin has been shown to prevent oxidative stress and improve mitochondrial function in the hippocampus.[12][13] It can attenuate the overproduction of ROS and improve mitochondrial bioenergetics.[12][13] However, it is important to note that some studies have also reported that atorvastatin can induce mitochondrial dysfunction at higher concentrations.[11][14]

III. Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in neurodegeneration. O-H-AT influences several key signaling pathways that regulate this process.

A. Activation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. Atorvastatin has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[15][16][17] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins and activate anti-apoptotic factors, thereby promoting neuronal survival.[15][18] This activation has been linked to enhanced neurite outgrowth and protection against ischemic injury.[15][19]

B. Regulation of the Bcl-2 Family of Proteins

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[20][21][22] Atorvastatin has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[13][23][24] This shift in the Bax/Bcl-2 ratio inhibits the release of cytochrome c from the mitochondria, a key step in the activation of caspases.[13][20]

C. Inhibition of Caspase-3 Activation

Caspases are a family of proteases that execute the final stages of apoptosis.[25][26] Atorvastatin has been demonstrated to inhibit the activation of caspase-3, a key executioner caspase.[18][19][27] This inhibition is often a downstream effect of the activation of the Akt pathway and the regulation of Bcl-2 family proteins.[18][19]

D. Modulation of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is typically activated by cellular stress and can promote apoptosis.[] Atorvastatin has been shown to suppress the JNK signaling pathway, diminishing the phosphorylation of JNK and its downstream target c-Jun, which contributes to its neuroprotective effects against ischemic brain injury.[19]

IV. Experimental Protocols & Methodologies

This section provides detailed, step-by-step methodologies for key in vitro experiments used to investigate the neuroprotective effects of ortho-hydroxyatorvastatin.

A. Primary Neuronal Culture and Induction of Excitotoxicity

This protocol describes the culture of primary cortical neurons and the induction of glutamate-induced excitotoxicity, a fundamental model for studying neuroprotection.

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

-

Cell Culture:

-

Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains.

-

Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Maintain cultures at 37°C in a humidified incubator with 5% CO2.

-

-

O-H-AT Pre-treatment:

-

After 7-10 days in vitro, treat the neuronal cultures with varying concentrations of O-H-AT (e.g., 0.1, 1, 10 µM) for 24-96 hours.[8] A vehicle control (e.g., DMSO) should be included.

-

-

Induction of Excitotoxicity:

-

Following pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes) in a buffer solution.

-

-

Assessment of Neuronal Viability:

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

-

MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

-

Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red) to visualize and quantify cell viability.[1]

-

B. Assessment of Oxidative Stress

These protocols are designed to quantify the generation of reactive oxygen species and lipid peroxidation in neuronal cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment:

-

Culture neuronal cells (e.g., primary neurons or PC12 cells) and treat with O-H-AT as described in Protocol 1.

-

Induce oxidative stress using an appropriate stimulus (e.g., high glucose, H2O2, or glutamate).[8]

-

-

ROS Detection:

-

Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30-60 minutes.[8]

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

-

C. Analysis of Apoptotic Pathways

These methods allow for the investigation of key molecular events in the apoptotic cascade.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

-

Protein Extraction:

-

Following treatment with O-H-AT and the apoptotic stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against key apoptotic proteins, such as phospho-Akt, total Akt, Bcl-2, Bax, cleaved caspase-3, phospho-JNK, and total JNK.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

V. Data Presentation & Visualization

A. Quantitative Data Summary

| Parameter | In Vitro Model | Treatment | Effect of O-H-AT | Reference |

| Neuronal Viability | Primary Cortical Neurons | Glutamate Excitotoxicity | Increased | [1][6] |

| Neuronal Viability | Primary Cortical Neurons | Oxygen-Glucose Deprivation | Increased (GABAergic neurons) | [3] |

| Intracellular Calcium | Primary Cortical Neurons | Glutamate Excitotoxicity | Decreased | [1] |

| ROS Production | PC12 Cells | High Glucose | Decreased | [8][9] |

| Akt Phosphorylation | Primary Cortical Neurons | - | Increased | [15] |

| Bcl-2 Expression | - | - | Increased | [13][23] |

| Bax Expression | - | - | Decreased | [13] |

| Caspase-3 Activation | - | Ischemia/Reperfusion | Decreased | [18][19] |

| JNK Phosphorylation | - | Ischemia/Reperfusion | Decreased | [19] |

B. Signaling Pathway Diagrams

Caption: O-H-AT's role in mitigating excitotoxicity and oxidative stress.

Caption: O-H-AT's modulation of key apoptotic signaling pathways.

VI. Conclusion

The in vitro evidence strongly supports the neuroprotective potential of ortho-hydroxyatorvastatin. Its multifaceted mechanism of action, encompassing the attenuation of excitotoxicity, mitigation of oxidative stress, and modulation of apoptotic pathways, makes it a compelling candidate for further investigation in the context of various neurodegenerative diseases. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore and validate the therapeutic promise of this active statin metabolite. Future in vitro studies should continue to dissect the intricate signaling networks influenced by O-H-AT and explore its efficacy in more complex co-culture and organoid models to better recapitulate the in vivo microenvironment of the central nervous system.

VII. References

-

Bösel, J., et al. (2005). Neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurones. Journal of Neurochemistry, 92(6), 1386-1398. [Link]

-

Puig-Vicomà, M., et al. (2017). Specific rescue by ortho-hydroxy atorvastatin of cortical GABAergic neurons from previous oxygen/glucose deprivation: role of pCREB. Journal of Neurochemistry, 143(3), 335-347. [Link]

-

Zacco, A., et al. (2003). 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors protect cortical neurons from excitotoxicity. The Journal of Neuroscience, 23(35), 11104-11111. [Link]

-

Gronewold, A., et al. (2005). Neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurones. Journal of Neurochemistry, 92(6), 1386-1398. [Link]

-

Bösel, J., et al. (2005). Neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurones. Semantic Scholar. [Link]

-

Lu, Y., et al. (2012). Atorvastatin enhances neurite outgrowth in cortical neurons in vitro via up-regulating the Akt/mTOR and Akt/GSK-3β signaling pathways. Acta Pharmacologica Sinica, 33(7), 882-892. [Link]

-

Zacco, A., et al. (2003). 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors protect cortical neurons from excitotoxicity. PubMed. [Link]

-

Wang, C., et al. (2015). Atorvastatin promotes neurite growth by activating PI3K/Akt/mTOR signal transduction. Chinese Journal of Cellular and Molecular Immunology, 31(1), 1-5. [Link]

-

Sharif, M., et al. (2017). Studying neuroprotective effect of Atorvastatin as a small molecule drug on high glucose-induced neurotoxicity in undifferentiated PC12 cells: role of NADPH oxidase. Cellular and Molecular Neurobiology, 37(3), 549-560. [Link]

-

Ferreira, I. L., et al. (2011). Neuroprotective effects of statins in an in vitro model of Alzheimer's disease. Neurochemistry International, 59(5), 684-693. [Link]

-

Bayatmakoo, R., et al. (2018). Atorvastatin inhibits cholesterol-induced caspase-3 cleavage through down-regulation of p38 and up-regulation of Bcl-2 in the rat carotid artery. Anatomy & Cell Biology, 51(2), 114-121. [Link]

-

Kiebish, M. A., et al. (2021). Effects of Atorvastatin and Simvastatin on the Bioenergetic Function of Isolated Rat Brain Mitochondria. International Journal of Molecular Sciences, 22(16), 8567. [Link]

-

Sierra, S., et al. (2011). Statins as neuroprotectants: a comparative in vitro study of lipophilicity, blood-brain-barrier penetration, lowering of brain cholesterol, and decrease of neuron cell death. Journal of Alzheimer's Disease, 23(2), 307-318. [Link]

-

O'Neill, E., et al. (2020). Differences in statin associated neuroprotection corresponds with either decreased production of IL-1β or TNF-α in an in vitro model of neuroinflammation-induced neurodegeneration. Journal of Neuroimmunology, 347, 577328. [Link]

-

Wang, Y., et al. (2021). Atorvastatin improves motor function, anxiety and depression by NOX2-mediated autophagy and oxidative stress in MPTP-lesioned mice. Aging, 13(12), 16291-16310. [Link]

-

Peng, X., et al. (2013). Inhibition of proliferation and induction of autophagy by atorvastatin in PC3 prostate cancer cells correlate with downregulation of Bcl2 and upregulation of miR-182 and p21. Carcinogenesis, 34(8), 1858-1866. [Link]

-

Pharma Knowledge. (2025). Pharmacology of Atorvastatin (Lipitor) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Wang, C. X., et al. (2013). Neuroprotective effect of atorvastatin involves suppression of TNF-α and upregulation of IL-10 in a rat model of intracerebral hemorrhage. Cell Biochemistry and Biophysics, 66(2), 337-346. [Link]

-

Wood, W. G., et al. (2010). Molecular Mechanisms Underlying the Effects of Statins in the Central Nervous System. International Journal of Molecular Sciences, 11(12), 5055-5073. [Link]

-

Li, T., et al. (2021). Atorvastatin inhibits neuronal apoptosis via activating cAMP/PKA/p-CREB/BDNF pathway in hypoxic-ischemic neonatal rats. Journal of Cellular and Molecular Medicine, 25(19), 9228-9240. [Link]

-

News-Medical.Net. (2019). Atorvastatin Uses, Interactions & Side Effects. [Link]

-

Sharif, M., et al. (2017). Studying neuroprotective effect of Atorvastatin as a small molecule drug on high glucose-induced neurotoxicity in undifferentiated PC12 cells: role of NADPH oxidase. PubMed. [Link]

-

Ginda, K., et al. (2017). Effects of atorvastatin on cell viability and caspase3/7 activity in HepG2 cells. ResearchGate. [Link]

-

Mancini, G., et al. (2020). Atorvastatin Improves Mitochondrial Function and Prevents Oxidative Stress in Hippocampus Following Amyloid-β1-40 Intracerebroventricular Administration in Mice. Molecular Neurobiology, 57(7), 3122-3135. [Link]

-

Shao, S., et al. (2017). Atorvastatin Attenuates Ischemia/Reperfusion-Induced Hippocampal Neurons Injury Via Akt-nNOS-JNK Signaling Pathway. Cellular and Molecular Neurobiology, 37(4), 753-762. [Link]

-

Wu, J., et al. (2020). Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway. Food and Chemical Toxicology, 145, 111718. [Link]

-

Wiciński, M., et al. (2020). The Effects of Statins on Neurotransmission and Their Neuroprotective Role in Neurological and Psychiatric Disorders. Molecules, 25(6), 1297. [Link]

-

Di Paolo, M., et al. (2023). Lipid Metabolism and Statin Therapy in Neurodegenerative Diseases: An Endocrine View. Biomedicines, 11(5), 1380. [Link]

-

D'Lima, C., et al. (2018). Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes. The American Journal of Pathology, 188(4), 964-976. [Link]

-

Balmus, I. M., et al. (2016). Long-term high-dose atorvastatin decreases brain oxidative and nitrosative stress in a preclinical model of Alzheimer disease: a novel mechanism of action. Journal of Cellular and Molecular Medicine, 20(4), 651-663. [Link]

-

Aboutaleb, N., et al. (2021). Atorvastatin Prevents the Neuron Loss in the Hippocampal Dentate Gyrus Region through its Anti-Oxidant and Anti-Apoptotic Activities. Current Pharmaceutical Design, 27(1), 126-135. [Link]

-

ResearchGate. (n.d.). BCL-2 family proteins regulate mitochondria-mediated intrinsic apoptosis pathway. [Link]

-

Nuttall, M. E., et al. (2000). Inhibition of caspase-3-like activity prevents apoptosis while retaining functionality of human chondrocytes in vitro. Journal of Orthopaedic Research, 18(3), 356-363. [Link]

-

Singh, V., et al. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Journal of Inflammation Research, 15, 2235-2251. [Link]

-

Yang, J., et al. (2015). Atorvastatin attenuates cognitive deficits through Akt1/caspase-3 signaling pathway in ischemic stroke. Brain Research, 1629, 231-239. [Link]

-

Asgari, A., et al. (2015). Effects of Atorvastatin on the Hypertension-Induced Oxidative Stress in the Rat Brain. Oxidative Medicine and Cellular Longevity, 2015, 828375. [Link]

-

Lee, J., et al. (2020). The Effects of Atorvastatin on Global Cerebral Ischemia-Induced Neuronal Death. International Journal of Molecular Sciences, 21(11), 3986. [Link]

-

Cen, D., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. International Journal of Molecular Sciences, 22(12), 6195. [Link]

-

Lu, D., et al. (2012). Statins Enhance Expression of Growth Factors and Activate the PI3K/Akt-mediated Signaling Pathway after Experimental Intracerebral Hemorrhage. Journal of Cerebral Blood Flow & Metabolism, 32(3), 510-520. [Link]

-

Burlacu, A. (2003). Regulation of apoptosis by Bcl-2 family proteins. Journal of Cellular and Molecular Medicine, 7(3), 249-257. [Link]

-

Rullman, E., et al. (2022). Impact of Atorvastatin on Skeletal Muscle Mitochondrial Activity, Locomotion and Axonal Excitability—Evidence from ApoE-/- Mice. International Journal of Molecular Sciences, 23(19), 11624. [Link]

-

Hanai, J., et al. (2015). The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(8), 1889-1897. [Link]

-

Wikipedia. (n.d.). Bcl-2 family. [Link]

Sources

- 1. Neuroprotective effects of atorvastatin against glutamate-induced excitotoxicity in primary cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 4. m.youtube.com [m.youtube.com]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. researchers.mq.edu.au [researchers.mq.edu.au]

- 8. Studying neuroprotective effect of Atorvastatin as a small molecule drug on high glucose-induced neurotoxicity in undifferentiated PC12 cells: role of NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studying neuroprotective effect of Atorvastatin as a small molecule drug on high glucose-induced neurotoxicity in undifferentiated PC12 cells: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atorvastatin improves motor function, anxiety and depression by NOX2-mediated autophagy and oxidative stress in MPTP-lesioned mice | Aging [aging-us.com]

- 11. Effects of Atorvastatin and Simvastatin on the Bioenergetic Function of Isolated Rat Brain Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Atorvastatin Improves Mitochondrial Function and Prevents Oxidative Stress in Hippocampus Following Amyloid-β1-40 Intracerebroventricular Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atorvastatin Prevents the Neuron Loss in the Hippocampal Dentate Gyrus Region through its Anti-Oxidant and Anti-Apoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atorvastatin enhances neurite outgrowth in cortical neurons in vitro via up-regulating the Akt/mTOR and Akt/GSK-3β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]

- 17. Statins Enhance Expression of Growth Factors and Activate the PI3K/Akt-mediated Signaling Pathway after Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atorvastatin attenuates cognitive deficits through Akt1/caspase-3 signaling pathway in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Atorvastatin Attenuates Ischemia/Reperfusion-Induced Hippocampal Neurons Injury Via Akt-nNOS-JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Atorvastatin inhibits cholesterol-induced caspase-3 cleavage through down-regulation of p38 and up-regulation of Bcl-2 in the rat carotid artery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Caspase Inhibition Affects the Expression of Autophagy-Related Molecules in Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of caspase-3-like activity prevents apoptosis while retaining functionality of human chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neuroprotective effects of statins in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Early-Stage Characterization of Orthohydroxyatorvastatin

Executive Summary

Orthohydroxyatorvastatin (o-OH-Atorvastatin), also known as 2-hydroxyatorvastatin, is a pharmacologically active metabolite of the HMG-CoA reductase inhibitor atorvastatin. Unlike many statins where metabolites are inactive elimination products, o-OH-Atorvastatin retains equipotent lipid-lowering activity to the parent drug. Approximately 70% of the circulating inhibitory activity of atorvastatin is attributed to its active metabolites (ortho- and para-hydroxyatorvastatin).

This guide provides a rigorous technical framework for researchers conducting early-stage characterization. It moves beyond basic descriptions to offer actionable protocols for biocatalytic generation, chemical synthesis strategies, and validated LC-MS/MS quantification methods, grounded in the "Metabolite in Safety Testing" (MIST) regulatory perspective.

Chemical Identity & Metabolic Context[1][2][3]

The Metabolite-First Perspective: In early drug development, characterizing o-OH-Atorvastatin is not merely a box-checking exercise for clearance; it is a potency requirement. The conversion is mediated primarily by CYP3A4 , introducing a hydroxyl group at the ortho position of the phenyl ring attached to the carbamoyl arm.

-

Parent Compound: Atorvastatin (Acid form)[1]

-

Metabolite: Orthohydroxyatorvastatin (Active)

-

Equilibrium: Both parent and metabolite exist in reversible equilibrium with their lactone forms (inactive).

Visualization 1: Metabolic Pathway & Interconversion

This diagram illustrates the CYP3A4-mediated hydroxylation and the acid-lactone interconversion critical for accurate bioanalysis.

Caption: CYP3A4-mediated metabolism of Atorvastatin to its active ortho-hydroxy metabolite, showing reversible lactonization.

Synthesis & Generation Strategies

For early-stage research, obtaining the metabolite is the first bottleneck. Two primary strategies exist: Biocatalytic Generation (for analytical standards and small-scale assays) and Chemical Synthesis (for bulk pharmacology studies).

Strategy A: Biocatalytic Generation (Microsomal Incubation)

This protocol is the "Gold Standard" for generating the metabolite in a physiologically relevant matrix to validate extraction methods.

Protocol: High-Yield Microsomal Incubation

-

Objective: Generate o-OH-Atorvastatin using Human Liver Microsomes (HLM).

-

System: NADPH-regenerating system + HLM.

| Component | Concentration / Volume | Role |

| Phosphate Buffer | 100 mM (pH 7.4) | Reaction Medium |

| HLM Protein | 1.0 mg/mL | Enzyme Source (CYP3A4 rich) |

| Atorvastatin | 10 - 100 µM | Substrate |

| MgCl₂ | 3.3 mM | Cofactor support |

| NADPH System | 1.3 mM NADP+, 3.3 mM G6P, 0.4 U/mL G6PDH | Electron Donor |

Step-by-Step Procedure:

-

Pre-incubation: Mix Buffer, HLM, and Atorvastatin substrate. Incubate at 37°C for 5 minutes to equilibrate.

-

Initiation: Add the NADPH-regenerating system to start the reaction.[4]

-

Incubation: Incubate for 30–60 minutes with gentle shaking.

-

Note: Substrate inhibition can occur at high concentrations; do not exceed 100 µM without kinetic validation.

-

-

Termination: Add ice-cold Acetonitrile (ACN) or Ethyl Acetate (1:3 v/v ratio) containing the internal standard (e.g., Rosuvastatin or d5-Atorvastatin).

-

Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS/MS.

Strategy B: Chemical Synthesis (Modified Paal-Knorr)

Direct hydroxylation of atorvastatin is chemically inefficient due to poor regioselectivity (yielding a mix of ortho- and para- isomers).

-

Recommended Route: Construct the pyrrole ring already containing the hydroxyl group.

-

Key Precursor: Use 2-aminophenol (instead of aniline) in the Paal-Knorr condensation step with the 1,4-diketone precursor.

-

Protection: The phenolic hydroxyl group may require protection (e.g., benzyl ether) during the condensation to prevent side reactions, followed by deprotection and calcium salt formation.

Analytical Characterization (LC-MS/MS)

Accurate quantification requires separating the acid (active) forms from the lactone (inactive) forms, as in-source fragmentation can sometimes mimic metabolites.

Method Parameters:

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

-

Ionization: ESI Positive Mode.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 30% B to 90% B over 5 minutes.

-

MRM Transitions (Mass Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Atorvastatin | 559.3 | 440.2 | 25 |

| o-OH-Atorvastatin | 575.2 | 440.2 | 25 |

| p-OH-Atorvastatin | 575.2 | 440.2 | 25 |

| Atorvastatin Lactone | 541.3 | 448.2 | 30 |

Technical Note: o-OH and p-OH atorvastatin share the same mass transitions. Chromatographic separation is mandatory. o-OH-Atorvastatin typically elutes before p-OH-Atorvastatin on standard C18 chemistries due to intramolecular hydrogen bonding effects reducing interaction with the stationary phase.

Visualization 2: Analytical Workflow

Standardized workflow for isolating and identifying the metabolite from complex matrices.

Caption: LC-MS/MS workflow emphasizing the critical chromatographic separation of ortho- and para- isomers.

Pharmacological Validation

Mechanism of Action: o-OH-Atorvastatin functions as a competitive inhibitor of HMG-CoA Reductase , the rate-limiting enzyme in the mevalonate pathway.

-

Binding Affinity: The hydroxyl group at the ortho position does not sterically hinder binding. In fact, it maintains the necessary hydrogen bonding network within the enzyme's active site (specifically interacting with residues near the catalytic domain).

-

Potency:

values for o-OH-Atorvastatin are approximately 2-5 nM , statistically indistinguishable from parent Atorvastatin. -

Clinical Implication: Because the metabolite is equipotent and circulates at significant levels, pharmacokinetic (PK) models must account for "Total Active Inhibitors" (Parent + o-OH + p-OH) rather than parent drug alone.

Safety & Toxicology (MIST Guidelines)

Under the FDA and ICH MIST (Metabolites in Safety Testing) guidelines, o-OH-Atorvastatin is considered a Disproportionate Drug Metabolite if its exposure in humans is significantly higher than in the toxicological animal species used during safety testing.

-

Toxicity Profile: Generally mirrors the parent compound.

-

Drug-Drug Interactions (DDI): Since its formation is CYP3A4-dependent, co-administration with strong CYP3A4 inhibitors (e.g., itraconazole, clarithromycin) halts the formation of o-OH-Atorvastatin but drastically increases the concentration of the parent Atorvastatin, leading to increased risk of myopathy/rhabdomyolysis.

-

Monitoring: In toxicology studies, it is critical to monitor the ratio of o-OH-Atorvastatin to Atorvastatin to detect saturation of metabolic clearance.

References

-

Metabolism & Kinetics: Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin.[2][3] PubMed.[5] Available at: [Link] (Search Term: Atorvastatin CYP3A4 metabolism)

-

Analytical Method: LC-MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin.[6][7] AKJournals. Available at: [Link]

-

Pharmacology: Pharmacological effects of HMG CoA reductase inhibitors other than lipoprotein modulation. J Clin Pharmacol. Available at: [Link]

-

Safety & Toxicity: Atorvastatin - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Atorvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

Methodological & Application

Application Note: High-Resolution HPLC Quantification of Orthohydroxyatorvastatin

Subtitle: Overcoming Isomeric Selectivity and Acid-Lactone Interconversion Challenges in Biological Matrices

Introduction & Scientific Context

In the pharmacokinetic profiling of Atorvastatin (Lipitor®), the quantification of its active metabolites is as critical as the parent drug. Atorvastatin undergoes extensive metabolism by hepatic cytochrome P450 3A4 (CYP3A4) to form two primary active metabolites: orthohydroxyatorvastatin (2-OH-atorvastatin) and parahydroxyatorvastatin (4-OH-atorvastatin) .

While standard monographs (USP) focus on purity, bioanalytical researchers face a distinct set of challenges when isolating the ortho isomer:

-

Positional Isomerism: Ortho- and para-hydroxy metabolites possess identical mass-to-charge ratios (m/z 575.3) and similar lipophilicity, requiring high-efficiency stationary phases for baseline resolution.

-

The Stability Trap (Acid-Lactone Interconversion): All atorvastatin species exist in a pH-dependent equilibrium between their active hydroxy-acid forms (open ring) and inactive lactone forms (closed ring). Improper sample preparation or mobile phase pH can artificially shift this equilibrium, yielding invalid quantitative data.

This guide details a robust HPLC protocol designed to freeze this equilibrium and achieve baseline separation of the ortho-isomer.

Method Development Strategy: The "Why" Behind the Parameters

The Physicochemical Constraint: pH Stability

The most common failure mode in statin analysis is the unintentional conversion of the analyte during the run.

-

Acidic Conditions (pH < 3): Rapid cyclization of the hydroxy acid to the lactone.[1]

-

Basic Conditions (pH > 8): Hydrolysis of the lactone back to the acid.

-

The "Safe Zone": The method below utilizes a buffered mobile phase at pH 5.0 ± 0.1 . This creates a kinetic window where the interconversion is negligible during the chromatographic run time.

Stationary Phase Selection

While C18 is standard, the separation of ortho from para isomers relies on subtle differences in steric hindrance and pi-pi interactions.

-

Recommended: Fused-Core (Core-Shell) C18 particles (2.6 µm or 2.7 µm).

-

Reasoning: These provide the theoretical plate counts of sub-2-micron columns without the extreme backpressure, allowing for longer columns (100mm or 150mm) that are necessary to resolve the critical pair (ortho vs. para).

Visualizing the Analytical Logic

The following diagram outlines the critical decision pathways for stabilizing and separating these compounds.

Figure 1: Decision matrix for method parameters.[2] Green nodes indicate the optimized pathway to prevent metabolite degradation and ensure isomeric selectivity.

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standards: Atorvastatin Calcium, Orthohydroxyatorvastatin, Parahydroxyatorvastatin (USP or equivalent).

-

Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (Analytical Grade), Glacial Acetic Acid.

-

Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent | Core-shell technology maximizes resolution between positional isomers. |

| Mobile Phase A | 0.05 M Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid | Buffers the analyte to prevent on-column lactonization. |

| Mobile Phase B | Acetonitrile : Tetrahydrofuran (95:5 v/v) | THF acts as a selectivity modifier for the aromatic rings. |

| Flow Rate | 1.0 mL/min | Optimized for Van Deemter minimum of 2.6 µm particles. |